N-Desmethylnefopam

Pharmacokinetics Drug Metabolism Half-life

N-Desmethylnefopam is the analytically irreplaceable primary metabolite of nefopam. Its 2–3× longer half-life (10.6–15.0 h) versus the parent drug and route-dependent formation (oral >> IV) make it mandatory for accurate oral bioavailability and PK/PD modeling. Procure this ≥98% pure reference standard to validate LC-MS/MS methods (distinct LOQ: 10 ng/mL in urine), resolve chiral enantiomers (DES1/DES2) via chiral chromatography, and confirm benzodiazepine immunoassay cross-reactivity in forensic toxicology. Substituting with nefopam or nefopam N-oxide invalidates analytical accuracy. Choose the definitive, stereoselective metabolite standard for robust, publication-ready research.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 46868-19-3
Cat. No. B1215751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylnefopam
CAS46868-19-3
SynonymsN-desmethylnefopam
N-desmethylnefopam fumarate 1:1
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3
InChIInChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2
InChIKeyZMOHJRCONJZNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure N-Desmethylnefopam (CAS 46868-19-3) as the Primary Bioactive Metabolite for Nefopam Research


N-Desmethylnefopam (CAS 46868-19-3) is a principal metabolite of the non-opioid analgesic nefopam, formed primarily through N-demethylation [1]. Classified as an aralkylamine, this centrally-acting compound shares a similar molecular framework to its parent but differs by the absence of an N-methyl group [2]. This structural modification results in a unique pharmacokinetic profile, with a significantly prolonged half-life, making it a critical analyte for studies on nefopam's efficacy and metabolism [3].

Why N-Desmethylnefopam Cannot Be Substituted with Nefopam in Critical Analytical and Metabolic Studies


Substituting N-Desmethylnefopam with its parent compound, nefopam, or the other major metabolite, nefopam N-oxide, is analytically invalid due to significant differences in their pharmacokinetic behavior and physicochemical properties. While nefopam has a half-life of approximately 5 hours, N-Desmethylnefopam exhibits a half-life that is two to three times longer, which directly impacts study designs focused on long-term efficacy or accumulation [1]. Furthermore, its generation is route-dependent, with oral administration producing significantly higher plasma concentrations of the metabolite than intravenous administration, a critical factor that cannot be replicated by using the parent drug alone in in vivo models [2]. These quantifiable disparities preclude simple interchangeability.

Quantitative Evidence for Selecting N-Desmethylnefopam Over Nefopam and Nefopam N-Oxide


Prolonged Elimination Half-Life Differentiates N-Desmethylnefopam from Nefopam

N-Desmethylnefopam possesses a significantly longer elimination half-life (t½) than its parent drug, nefopam. After oral administration, the t½ of N-Desmethylnefopam is 10.6 ± 3.0 h, compared to 5.1 ± 1.3 h for nefopam (P < 10⁻⁴) [1]. After intravenous administration, this difference is even more pronounced, with a t½ of 15.0 ± 2.4 h for the metabolite and 5.1 ± 0.6 h for the parent [1].

Pharmacokinetics Drug Metabolism Half-life

Route-Dependent Stereoselective Pharmacokinetics of N-Desmethylnefopam

The plasma kinetics of N-Desmethylnefopam enantiomers (DES1 and DES2) exhibit route-dependent stereoselectivity, a feature not observed for the parent drug. Following oral administration, the plasma concentrations of DES1 and DES2 peak earlier and are higher than after I.V. administration (P < 0.05) [1]. Furthermore, the AUC and Cmax values for the metabolite enantiomers display stereoselectivity after both I.V. and oral dosing, whereas nefopam enantiomers do not [1].

Stereoselective Metabolism Bioavailability Chiral Pharmacokinetics

Quantifiable Contribution to Systemic Exposure via Combined AUC

The combined systemic exposure of nefopam and its primary metabolite, N-Desmethylnefopam, provides a more accurate measure of total drug load. The ratio of the combined oral AUC to the combined intravenous AUC (AUCoral/AUCiv) for nefopam and N-Desmethylnefopam is 0.62 ± 0.23 [1]. This metric highlights the substantial and measurable contribution of the metabolite to the overall circulating pharmacologically active material, which is not captured by analyzing nefopam alone.

AUC Bioavailability Systemic Exposure

Unique Metabolite Profile in Urine with Different LOQ Values

Validated HPLC methods for simultaneous determination reveal distinct analytical behavior for N-Desmethylnefopam (DMN) compared to nefopam (NEF) in urine. The limit of quantification (LOQ) for DMN in urine is 10 ng/mL, which is twice that of NEF (5 ng/mL) [1]. This quantitative difference in assay sensitivity highlights a distinct analytical characteristic that must be accounted for in method development and pharmacokinetic excretion studies.

Bioanalytical Method Validation HPLC Urinary Excretion

Distinct Plasma Concentration-Time Profile Compared to Nefopam N-Oxide

N-Desmethylnefopam exhibits a distinct plasma concentration-time profile compared to the other major metabolite, nefopam N-oxide. Population PK modeling shows that the N-oxide metabolite appears rapidly in plasma due to presystemic formation in the gastrointestinal tract, with concentrations peaking earlier than the parent drug [1]. In contrast, the formation and elimination of N-Desmethylnefopam is slower, consistent with its longer half-life, and does not exhibit this early presystemic peak [1].

PK Modeling Metabolite Kinetics NONMEM

Validated Research and Industrial Application Scenarios for N-Desmethylnefopam


Development and Validation of Bioanalytical Methods (LC-MS/MS, HPLC)

As a primary analytical reference standard, N-Desmethylnefopam is essential for developing and validating sensitive and specific assays to quantify nefopam metabolism in biological matrices. Its distinct LOQ in urine (10 ng/mL) compared to nefopam (5 ng/mL) [1] and its unique LC-MS/MS profile [2] make it an indispensable tool for achieving accurate method validation and routine sample analysis in clinical and preclinical studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Nefopam

For studies focused on the oral bioavailability and sustained analgesic effects of nefopam, quantifying N-Desmethylnefopam is non-negotiable. The metabolite's prolonged half-life (10.6-15.0 h) and its significant contribution to the combined AUC (AUCoral/AUCiv ratio of 0.62) [3] are critical parameters for building robust, predictive PK/PD models. Omitting this metabolite leads to an incomplete and inaccurate representation of the drug's total exposure and efficacy profile.

Investigations of Chiral Inversion and Stereoselective Metabolism

N-Desmethylnefopam is a key probe for investigating stereoselective drug metabolism. Unlike nefopam, its enantiomers (DES1 and DES2) demonstrate significant route-dependent stereoselectivity in their AUC and Cmax values [4]. This makes the compound ideal for chiral chromatography studies, drug-drug interaction screens involving CYP enzymes, and research into the differential pharmacological activity of nefopam's individual enantiomers.

Urine Adulteration and Interference Testing for Toxicology Screens

This metabolite is a valuable tool for forensic and clinical toxicology laboratories. Research has identified that nefopam metabolites, likely including N-Desmethylnefopam, are responsible for false-positive results on certain urine benzodiazepine immunoassays [5]. Procuring the pure metabolite allows labs to spike negative urine samples to definitively confirm this cross-reactivity and to validate their confirmatory LC-MS/MS methods, improving the accuracy of drug screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethylnefopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.